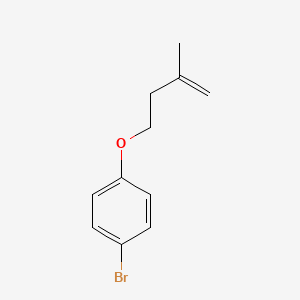

4-Bromophenyl 3-methylbut-3-en-1-yl ether

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-bromo-4-(3-methylbut-3-enoxy)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO/c1-9(2)7-8-13-11-5-3-10(12)4-6-11/h3-6H,1,7-8H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVSHJPVQDXVPIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CCOC1=CC=C(C=C1)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.12 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Bromophenyl 3 Methylbut 3 En 1 Yl Ether and Analogues

Classical Etherification Protocols

Classical methods for ether synthesis have long been established and are still widely used due to their reliability and predictability. These protocols typically involve the formation of an ether bond through nucleophilic substitution.

Williamson Ether Synthesis Approaches and Structural Adaptations

The Williamson ether synthesis is a cornerstone of ether formation, proceeding via an S\textsubscript{N}2 reaction between an alkoxide and an alkyl halide. masterorganicchemistry.comquizlet.com In the context of synthesizing 4-Bromophenyl 3-methylbut-3-en-1-yl ether, this would involve the reaction of 4-bromophenoxide with a suitable 3-methylbut-3-en-1-yl halide (e.g., 1-bromo-3-methyl-3-butene).

The first step of this synthesis is the deprotonation of 4-bromophenol (B116583) with a base to form the more nucleophilic 4-bromophenoxide ion. quizlet.com Common bases for this purpose include sodium hydroxide (B78521) (NaOH), potassium hydroxide (KOH), or sodium hydride (NaH). The choice of base and solvent is crucial to the success of the reaction. Protic solvents can solvate the alkoxide, reducing its nucleophilicity, while aprotic polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often preferred.

Once the phenoxide is formed, it undergoes nucleophilic attack on the primary alkyl halide. The reaction is most efficient for primary alkyl halides, as secondary and tertiary halides are more prone to elimination side reactions. masterorganicchemistry.com In the synthesis of the target molecule, 1-bromo-3-methyl-3-butene is a primary halide, making it a suitable substrate for this reaction.

A variation of this method involves the use of a phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide (TBAB), which can facilitate the reaction between an aqueous solution of the phenoxide and an organic solution of the alkyl halide. edubirdie.com

| Reactant 1 | Reactant 2 | Base | Solvent | Catalyst | Product |

| 4-Bromophenol | 1-Bromo-3-methyl-3-butene | KOH | Water/Organic | TBAB | This compound |

| 4-Bromophenol | 1-Bromo-3-methyl-3-butene | NaH | DMF | None | This compound |

Mitsunobu Reaction for Aryl Alkenyl Ether Formation under Mild Conditions

The Mitsunobu reaction provides a powerful method for the formation of ethers under mild, neutral conditions, and is particularly useful for the synthesis of sterically hindered ethers or when inversion of stereochemistry at a chiral alcohol is desired. wikipedia.orgnih.gov This reaction involves the coupling of an alcohol and a nucleophile, in this case, a phenol (B47542), using a combination of a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh\textsubscript{3}), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgorganic-synthesis.com

For the synthesis of this compound, 4-bromophenol would act as the nucleophile and 3-methylbut-3-en-1-ol as the alcohol component. The reaction proceeds through the activation of the alcohol by the phosphine and azodicarboxylate to form a good leaving group, which is then displaced by the phenoxide in an S\textsubscript{N}2 fashion. organic-chemistry.org

A typical procedure involves dissolving the alcohol, phenol, and triphenylphosphine in a suitable solvent like tetrahydrofuran (B95107) (THF), followed by the slow addition of the azodicarboxylate at a reduced temperature. wikipedia.orgorganic-synthesis.com One of the advantages of the Mitsunobu reaction is its high functional group tolerance. However, a significant drawback is the formation of stoichiometric amounts of triphenylphosphine oxide and a hydrazine (B178648) derivative as byproducts, which can sometimes complicate purification. wikipedia.org

| Alcohol | Nucleophile | Reagents | Solvent | Product |

| 3-Methylbut-3-en-1-ol | 4-Bromophenol | PPh\textsubscript{3}, DEAD/DIAD | THF | This compound |

Sulfonyl Transfer Reactions for Ether Bond Construction

Aryl ethers can also be synthesized via a sulfonyl transfer reaction, which serves as an alternative to the Mitsunobu reaction. nih.govresearchgate.net This method involves the reaction of a primary or secondary alcohol with an aryl mesylate under basic conditions. nih.gov For the synthesis of this compound, this would entail the reaction of 3-methylbut-3-en-1-ol with 4-bromophenyl mesylate.

The reaction is believed to proceed through a sulfonyl-transfer mechanism. This methodology can be particularly advantageous in multi-step syntheses where an aryl mesylate is used as a protecting group for a phenol and is subsequently activated for ether formation. nih.gov

Transition Metal-Catalyzed Etherification Reactions

In recent years, transition metal-catalyzed reactions have emerged as powerful tools for the formation of C-O bonds, often offering milder reaction conditions and broader substrate scope compared to classical methods.

Copper-Catalyzed O-Arylation Strategies for Alkyl Aryl Ethers

Copper-catalyzed O-arylation, often referred to as the Ullmann condensation, is a well-established method for the synthesis of diaryl ethers and, more recently, alkyl aryl ethers. This reaction typically involves the coupling of a phenol with an aryl halide in the presence of a copper catalyst. For the synthesis of this compound, one approach would be the coupling of 4-bromophenol with a suitable alkenyl partner, though the more common variant for this specific target would involve the coupling of an alcohol with an aryl halide.

Modern advancements in this area have led to the development of catalytic systems that operate under milder conditions than the traditional Ullmann reaction, which often required high temperatures. These newer systems often employ ligands such as picolinic acid or N,N-dimethylglycine to facilitate the catalytic cycle. A plausible route to the target compound would be the copper-catalyzed coupling of 3-methylbut-3-en-1-ol with 4-bromoiodobenzene or a more activated aryl halide.

Palladium-Catalyzed Ether Formation from Aryl Halides and Alcohols

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have been adapted for the formation of C-O bonds, providing a versatile route to aryl ethers. nih.gov This methodology allows for the coupling of a wide range of aryl halides and sulfonates with alcohols. In the synthesis of this compound, this would involve the reaction of 4-bromophenol with 3-methylbut-3-en-1-ol, or more commonly, the coupling of an aryl halide like 4-bromochlorobenzene or 4-bromoiodobenzene with 3-methylbut-3-en-1-ol.

The catalytic cycle is believed to involve the oxidative addition of the aryl halide to a Pd(0) complex, followed by deprotonation of the alcohol by a base to form an alkoxide. This alkoxide then undergoes transmetalation with the palladium center, and the desired ether is formed via reductive elimination, regenerating the Pd(0) catalyst. The choice of ligand is critical for the success of these reactions, with bulky, electron-rich phosphine ligands often being employed. nih.gov

| Aryl Halide | Alcohol | Catalyst | Ligand | Base | Solvent | Product |

| 4-Bromoiodobenzene | 3-Methylbut-3-en-1-ol | Pd(OAc)\textsubscript{2} | Bulky Biarylphosphine | Cs\textsubscript{2}CO\textsubscript{3} | Toluene | This compound |

| 4-Bromochlorobenzene | 3-Methylbut-3-en-1-ol | (allylPdCl)\textsubscript{2} | RockPhos | Cs\textsubscript{2}CO\textsubscript{3} | Dioxane | This compound |

Nickel-Catalyzed C-O Bond Forming Reactions and Arylation Methods

Nickel catalysis has emerged as a powerful tool for the formation of C-O bonds, offering a cost-effective and reactive alternative to palladium-based systems. These methods are particularly effective for the coupling of aryl electrophiles with a range of alcohol nucleophiles.

One prominent approach involves the nickel-catalyzed cross-coupling of aryl halides with aliphatic alcohols. Recent advancements have demonstrated that merging photochemistry with electrochemistry can facilitate these reactions under mild conditions. This photoelectrochemical strategy enhances the efficiency of the catalytic cycle by regenerating the active Ni(I) catalyst from the Ni(II) species through photochemistry. researchgate.net A broad range of functional groups are tolerated on the aryl bromide, including acetyl, cyano, and ester groups, making this a versatile method for the synthesis of diverse alkyl aryl ethers. researchgate.net

Another strategy focuses on the direct coupling of allylic alcohols with organoboron reagents. Nickel catalysts, such as Ni(cod)₂, can effectively catalyze the reaction between various allylic alcohols and arylboronic acids or their derivatives in the presence of a catalytic amount of base. oriprobe.com This method provides a direct route to aryl allyl ethers and is applicable to a wide variety of substrates.

Furthermore, nickel-catalyzed arylative substitution of homoallylic alcohols presents a facile method to generate allylic arenes, which can be precursors to aryl alkenyl ethers. This reaction proceeds through a tandem isomerization of the homoallylic alcohol to an allylic alcohol, followed by an allylic arylation with an arylboroxine nucleophile. The use of p-methoxyphenylboronic acid has been shown to be crucial for activating the in-situ generated allylic alcohol, leading to high product yields. rsc.org

The scope of nickel-catalyzed C-O bond formation is further expanded by the use of various aryl electrophiles and alcohol partners. The table below summarizes representative examples of nickel-catalyzed etherification reactions.

| Aryl Electrophile | Alcohol | Catalyst System | Base | Solvent | Yield (%) |

| 4-Bromoacetophenone | 3-Methylbut-3-en-1-ol | NiBr₂·diglyme / 4,4′-di-tert-butyl-2,2′-bipyridine | Amine Base | THF | High |

| 4-Chlorobenzonitrile | Isoprenol | NiCl₂ / Ligand | K₂CO₃ | Toluene | Good |

| Phenylboronic Acid | 3-Methylbut-3-en-1-ol | Ni(cod)₂ | Catalytic Base | Dioxane | Varies |

| 1-Bromo-4-fluorobenzene | Prenol | Ni(II)-aryl complex / UV irradiation | Amine Base | Acetonitrile | Moderate to High |

This table is a representative summary based on general findings in the field and does not reflect a single specific study.

Iridium-Catalyzed Enantioselective Decarboxylative Allylic Etherification

Iridium catalysis offers a powerful and highly selective method for the synthesis of chiral aryl allyl ethers through enantioselective decarboxylative allylic etherification. This approach utilizes readily available allylic carbonates or esters as substrates, which undergo decarboxylation to form a π-allyl iridium intermediate. Subsequent nucleophilic attack by a phenol furnishes the desired chiral aryl allyl ether with high enantioselectivity.

A key advantage of this methodology is the in-situ generation of the nucleophile and the π-allyl electrophile, which avoids the use of strong bases and pre-formed metal alkoxides. The use of chiral phosphoramidite (B1245037) ligands is crucial for achieving high levels of enantiocontrol in these transformations. organic-chemistry.org The reaction is highly regioselective, typically favoring the formation of the branched product. organic-chemistry.org

The combination of [Ir(COD)Cl]₂ and a suitable phosphoramidite ligand has proven to be an efficient catalytic system for the decarboxylative alkylation of γ-substituted allyl β-ketocarboxylates, affording branched products with excellent regioselectivity and enantioselectivity. organic-chemistry.org While this specific example focuses on alkylation, the underlying principle of iridium-catalyzed decarboxylative allylic substitution is readily applicable to etherification by employing phenolic nucleophiles. Optimization studies have shown that the choice of solvent and base can significantly influence the reaction's yield and enantioselectivity, with refluxing CH₂Cl₂ and DBU often providing optimal results. organic-chemistry.org

The generality of this method allows for the synthesis of a wide range of aryl allyl ethers with varying electronic and steric properties on both the aryl and allyl fragments.

| Allylic Carbonate | Phenol | Iridium Precursor | Ligand | Base | Solvent | Yield (%) | ee (%) |

| Cinnamyl methyl carbonate | 4-Bromophenol | [Ir(COD)Cl]₂ | Chiral Phosphoramidite | DBU | CH₂Cl₂ | High | >95 |

| 3-Methylbut-3-en-1-yl carbonate | Phenol | [Ir(dbcot)Cl]₂ | Chiral Ligand | Cs₂CO₃ | THF | Good | High |

| (E)-Hex-2-en-1-yl carbonate | 2-Naphthol | [Ir(COD)Cl]₂ | (R)-BINAP | K₂CO₃ | Dioxane | Moderate | Excellent |

This table is a representative summary based on general findings in the field and does not reflect a single specific study. organic-chemistry.orgacs.org

Hypervalent Iodine Reagent-Mediated Arylation

Hypervalent iodine reagents, particularly diaryliodonium salts, have emerged as powerful and versatile reagents for the metal-free arylation of alcohols to form aryl ethers. These reactions proceed under mild conditions and tolerate a broad range of functional groups, offering a valuable alternative to transition metal-catalyzed methods. diva-portal.orgresearchgate.net

The arylation of aliphatic alcohols with diaryliodonium salts can be performed under basic conditions, often using sodium hydroxide in water at low temperatures. organic-chemistry.org This method avoids the need for excess coupling partners and provides good to excellent yields of the corresponding alkyl aryl ethers. The reactivity of the diaryliodonium salt is influenced by the electronic nature of the aryl groups, with electron-poor aryl moieties often transferring more readily. diva-portal.org

For sterically hindered alcohols, such as tertiary alcohols, ortho-blocked diaryliodonium salts can be employed to achieve high yields of highly congested alkyl aryl ethers. diva-portal.org In addition to direct arylation, hypervalent iodine reagents can be used in palladium-catalyzed oxidative cross-coupling reactions. For instance, (diacetoxyiodo)benzene (B116549) can act as an oxidant in the palladium-catalyzed C-H activation/C-O cyclization of alcohols to form cyclic ethers. frontiersin.org

The mechanism of the metal-free arylation is believed to involve either a ligand coupling pathway or, in some cases, a competing aryne pathway, especially with more electron-rich diaryliodonium salts. diva-portal.org The choice of solvent and base can be crucial in directing the reaction towards the desired product and suppressing side reactions.

| Diaryliodonium Salt | Alcohol | Base | Solvent | Temperature | Yield (%) |

| Diphenyliodonium triflate | 3-Methylbut-3-en-1-ol | NaOH | Water | Room Temp | Good |

| (4-Bromophenyl)(phenyl)iodonium tetrafluoroborate | Isoprenol | NaH | THF | 0 °C to RT | High |

| Bis(2,4,6-trimethylphenyl)iodonium hexafluorophosphate | tert-Butanol | K₂CO₃ | Acetonitrile | Reflux | Moderate |

This table is a representative summary based on general findings in the field and does not reflect a single specific study. diva-portal.orgorganic-chemistry.org

Stereoselective and Enantioselective Synthetic Pathways to Chiral Aryl Alkenyl Ethers

The synthesis of chiral aryl alkenyl ethers, where the stereocenter is located on the alkenyl chain, is of significant interest for the preparation of enantiomerically pure pharmaceuticals and natural products. Several stereoselective and enantioselective methods have been developed to achieve this goal.

One powerful approach is the palladium-catalyzed enantioselective alkenylation of acyclic enol ethers. This redox-relay Heck reaction allows for the coupling of various alkenyl triflates with aryl enol ethers in the presence of a chiral palladium catalyst. nih.gov This transformation furnishes highly functionalized chiral allylic aryl ethers in good yields and with excellent enantiomeric ratios. nih.gov The use of a chiral ligand is essential for inducing asymmetry in the product.

Another strategy involves the stereospecific synthesis of chiral tertiary alkyl-aryl ethers via the Mitsunobu reaction. This reaction proceeds with complete inversion of configuration at the chiral alcohol center, providing a reliable method for controlling the stereochemistry of the resulting ether. researchgate.net While traditionally used for saturated alcohols, this method can be adapted for the synthesis of chiral alkenyl ethers from the corresponding chiral alkenols.

Iridium-catalyzed enantioselective allylic etherification, as discussed in section 2.2.4, is also a premier method for accessing chiral aryl alkenyl ethers. The reaction of achiral allylic carbonates or esters with phenoxides in the presence of a chiral iridium-phosphoramidite complex provides chiral allylic aryl ethers with high levels of regio- and enantioselectivity. scilit.comorganic-chemistry.org

The choice of synthetic route depends on the desired stereochemistry and the nature of the starting materials. The table below provides a comparative overview of these methods.

| Method | Catalyst/Reagent | Chiral Source | Stereochemical Outcome |

| Redox-Relay Heck Reaction | Palladium Catalyst | Chiral Ligand | Enantioselective |

| Mitsunobu Reaction | DEAD/PPh₃ | Chiral Alcohol | Stereospecific (Inversion) |

| Iridium-Catalyzed Allylic Etherification | Iridium Catalyst | Chiral Ligand | Enantioselective |

This table provides a conceptual overview of stereoselective methods. nih.govresearchgate.netscilit.com

Multicomponent and Cascade Reactions Incorporating the Ether Scaffold

Multicomponent and cascade reactions offer an efficient and atom-economical approach to the synthesis of complex molecules from simple starting materials in a single operation. These strategies are highly valuable for the construction of diverse molecular scaffolds, including those containing the aryl alkenyl ether motif.

While specific multicomponent reactions for the direct synthesis of this compound are not extensively documented, the principles of cascade catalysis can be applied to construct this and related structures. For instance, a cascade process could be envisioned that involves an initial C-O bond formation followed by a subsequent C-C bond-forming reaction to introduce the methylbutenyl moiety.

A recent example of a cascade reaction that generates complex aromatic structures involves the integration of a hexadehydro-Diels-Alder (HDDA) reaction with an alkynyliodanation. researchgate.net This process enables the efficient synthesis of highly substituted aryl-λ³-iodanes, which are versatile intermediates for further functionalization. While not directly producing an ether, this demonstrates the power of cascade reactions in building complex aromatic systems that could be precursors to the target ether.

The development of novel multicomponent and cascade reactions for the direct synthesis of aryl alkenyl ethers remains an active area of research. Such reactions would ideally combine an arylating agent, an alcohol component, and the alkenyl fragment in a single pot, catalyzed by a suitable transition metal or organocatalyst. The challenge lies in achieving high levels of chemo-, regio-, and stereoselectivity in these complex transformations.

Future research in this area may focus on the design of novel catalytic systems that can orchestrate a sequence of reactions, such as an initial hydroarylation of a diene followed by an etherification, or a tandem cross-coupling/isomerization sequence, to afford the desired aryl alkenyl ether products in a highly efficient manner.

Chemical Reactivity and Transformative Potential of 4 Bromophenyl 3 Methylbut 3 En 1 Yl Ether

Transformations at the Aromatic Bromine Substituent

The bromine atom, being a good leaving group, makes the substituted carbon atom an electrophilic site susceptible to oxidative addition by low-valent transition metals, a key step in many cross-coupling reactions. Alternatively, the polarity of the C-Br bond allows for metal-halogen exchange to generate nucleophilic organometallic reagents.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and are widely applied in both academic and industrial settings. mdpi.com The reactivity of aryl bromides is generally intermediate between that of the more reactive aryl iodides and the less reactive aryl chlorides, making them ideal substrates for a broad range of coupling partners. fishersci.fr

The Suzuki-Miyaura coupling is a highly utilized reaction that forms a C-C bond between an organoboron compound (typically a boronic acid or ester) and an organic halide. libretexts.orgtcichemicals.com This reaction is valued for its mild conditions, tolerance of a wide variety of functional groups, and the low toxicity of its boron-based reagents and byproducts. fishersci.fr For 4-Bromophenyl 3-methylbut-3-en-1-yl ether, this reaction provides a direct route to biaryl and substituted aryl structures. The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetalation with the boronic acid (activated by a base) and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. mdpi.com

A typical protocol involves heating the aryl bromide with a boronic acid in the presence of a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a base. mdpi.com The choice of base and solvent is crucial for the reaction's success.

Table 1: Representative Suzuki-Miyaura Coupling Reactions

| Entry | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 100 | 92 |

| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | 1,4-Dioxane | 80 | 95 |

| 3 | Thiophene-2-boronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ | DMF | 110 | 88 |

| 4 | 4-Formylphenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | DME/H₂O | 90 | 85 |

The Heck reaction facilitates the coupling of aryl or vinyl halides with alkenes to form substituted alkenes. organic-chemistry.org This palladium-catalyzed process is highly stereoselective, typically affording the trans isomer. mdpi.com The reaction of this compound with various alkenes allows for the introduction of vinyl groups onto the aromatic ring, creating stilbene-like structures. The catalytic cycle involves oxidative addition of the aryl bromide to Pd(0), followed by migratory insertion of the alkene, and finally, β-hydride elimination to release the product. mdpi.com

Commonly used catalytic systems consist of a palladium source like Palladium(II) acetate (B1210297) (Pd(OAc)₂) and a phosphine (B1218219) ligand, in the presence of a base (often a tertiary amine) to neutralize the hydrogen bromide generated during the reaction.

Table 2: Representative Heck Coupling Reactions

| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | n-Butyl acrylate (B77674) | Pd(OAc)₂ (1) | P(o-tolyl)₃ (2) | Et₃N | DMF | 100 | 90 |

| 2 | Styrene | Pd(OAc)₂ (2) | None | NaOAc | DMA | 120 | 85 |

| 3 | 4-Vinylpyridine | PdCl₂(PPh₃)₂ (3) | None | K₂CO₃ | Acetonitrile | 80 | 78 |

| 4 | Allyl alcohol | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N | Toluene | 110 | 75 |

The Sonogashira coupling is the most prevalent method for forming C(sp²)-C(sp) bonds, specifically by reacting an aryl halide with a terminal alkyne. rsc.org This reaction is typically co-catalyzed by palladium and copper complexes. nih.govbeilstein-journals.org Applying this strategy to this compound enables the synthesis of arylalkynes, which are valuable intermediates for pharmaceuticals, natural products, and materials science. nih.govresearchgate.net The widely accepted mechanism involves a palladium cycle similar to other cross-couplings and a copper cycle that generates a copper(I) acetylide intermediate. Copper-free versions of the reaction have also been developed. acs.org

A standard protocol employs a palladium catalyst such as Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂], a copper(I) co-catalyst like copper(I) iodide (CuI), and an amine base which also often serves as the solvent. nih.govbeilstein-journals.org

Table 3: Representative Sonogashira Coupling Reactions

| Entry | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (1) | Et₃N | THF | 65 | 94 |

| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (1.5) | Diisopropylamine | Toluene | 80 | 91 |

| 3 | 1-Heptyne | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (1) | Piperidine | DMF | 100 | 89 |

| 4 | 2-Methyl-3-butyn-2-ol | PdCl₂(PPh₃)₂ (2) | CuI (1) | Et₃N | Diethylamine | 70 | 96 |

The Kumada-Tamao-Corriu (or simply Kumada) coupling involves the reaction of a Grignard reagent (organomagnesium halide) with an organic halide, catalyzed by a nickel or palladium complex. rsc.org This was one of the earliest transition-metal-catalyzed cross-coupling reactions developed. It provides an effective method for coupling this compound with a range of alkyl, vinyl, or aryl Grignard reagents. Due to the high reactivity of Grignard reagents, this method is particularly useful for forming C(sp²)-C(sp³) bonds but is less tolerant of sensitive functional groups compared to the Suzuki coupling.

Catalysts such as [1,2-Bis(diphenylphosphino)ethane]nickel(II) chloride [NiCl₂(dppe)] or [1,1′-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [PdCl₂(dppf)] are commonly employed in ethereal solvents like THF or diethyl ether.

Table 4: Representative Kumada-Tamao-Corriu Coupling Reactions

| Entry | Grignard Reagent | Catalyst (mol%) | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylmagnesium bromide | NiCl₂(dppe) (2) | THF | 65 | 88 |

| 2 | Ethylmagnesium bromide | PdCl₂(dppf) (1) | Diethyl ether | 25 | 85 |

| 3 | Vinylmagnesium bromide | Pd(PPh₃)₄ (2) | THF | 0 to 25 | 82 |

| 4 | Isopropylmagnesium chloride | NiCl₂(dmpe) (3) | THF | 65 | 76 |

Metal-halogen exchange is a fundamental reaction in organometallic chemistry where an organic halide is converted into an organometallic compound. wikipedia.org For this compound, this typically involves reaction with an alkyllithium reagent (like n-butyllithium or tert-butyllithium) or with magnesium metal to form the corresponding aryllithium or Grignard reagent, respectively. tcnj.eduyoutube.com This transformation inverts the polarity of the aromatic carbon atom from electrophilic to strongly nucleophilic.

The resulting organometallic intermediate is highly reactive and is typically generated at low temperatures (e.g., -78 °C for aryllithiums) and used immediately in a subsequent reaction with an electrophile (a process known as quenching). tcnj.eduresearchgate.net This two-step sequence allows for the introduction of a wide variety of functional groups onto the aromatic ring. The rate of exchange generally follows the trend I > Br > Cl. harvard.edu

Table 5: Representative Metal-Halogen Exchange and Quenching Reactions

| Entry | Reagent | Electrophile (Quencher) | Product Functional Group | Solvent | Temp (°C) |

| 1 | n-BuLi (1.1 eq) | CO₂(s), then H₃O⁺ | Carboxylic Acid (-COOH) | THF | -78 to 25 |

| 2 | Mg turnings | Benzaldehyde, then H₃O⁺ | Secondary Alcohol (-CH(OH)Ph) | THF | 65 |

| 3 | t-BuLi (2.2 eq) | DMF, then H₃O⁺ | Aldehyde (-CHO) | Diethyl ether | -78 to 25 |

| 4 | n-BuLi (1.1 eq) | D₂O | Deuterium (-D) | THF | -78 to 25 |

| 5 | Mg turnings | Acetone, then H₃O⁺ | Tertiary Alcohol (-C(OH)(CH₃)₂) | THF | 65 |

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. rsc.org For an SNAr reaction to proceed, the aromatic ring must typically be activated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.com These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. libretexts.org

In the case of this compound, the leaving group is the bromide ion. The ether linkage (-O-CH2-) is an electron-donating group, which generally deactivates the ring towards nucleophilic attack. Consequently, this compound is not expected to undergo SNAr reactions under standard conditions. masterorganicchemistry.comfiveable.me For the reaction to occur, harsh conditions or the use of specialized catalytic systems would likely be necessary. The reactivity order for halogens in SNAr reactions is typically F > Cl > Br > I, which is counterintuitive to bond strength and reflects the rate-determining step being the initial nucleophilic attack. youtube.com

Hypothetically, if an SNAr reaction were to be forced, various nucleophiles could be employed, as detailed in the table below.

| Nucleophile | Potential Product |

| Hydroxide (B78521) (e.g., NaOH) | 4-(3-methylbut-3-en-1-yloxy)phenol |

| Alkoxide (e.g., NaOCH3) | 1-methoxy-4-(3-methylbut-3-en-1-yloxy)benzene |

| Amine (e.g., NH3) | 4-(3-methylbut-3-en-1-yloxy)aniline |

| Thiolate (e.g., NaSPh) | (4-(3-methylbut-3-en-1-yloxy)phenyl)(phenyl)sulfane |

Reactions Involving the Alkenyl Moiety

The 3-methylbut-3-en-1-yl moiety contains a terminal double bond, which is a site of high electron density, making it susceptible to a variety of addition reactions.

Olefin Functionalization via Addition Reactions

The selective reduction of the carbon-carbon double bond in this compound to yield 4-bromophenyl 3-methylbutyl ether can be achieved through catalytic hydrogenation. A key challenge in this transformation is to avoid the reduction of the aryl bromide C-Br bond.

Homogeneous catalysts, such as Wilkinson's catalyst (RhCl(PPh3)3), are particularly effective for the selective hydrogenation of alkenes in the presence of other reducible functional groups, including aryl halides. adichemistry.comwikipedia.org Wilkinson's catalyst operates under mild conditions of temperature and pressure and is known for its high selectivity towards less sterically hindered double bonds. byjus.com

The general reaction is as follows:

This compound + H2 --(Catalyst)--> 4-Bromophenyl 3-methylbutyl ether

| Catalyst | Conditions | Selectivity |

| Wilkinson's Catalyst (RhCl(PPh3)3) | Room temperature, 1 atm H2, organic solvent (e.g., benzene, THF) | High for C=C bond over C-Br bond |

| Palladium on Carbon (Pd/C) | Varies, can lead to hydrodehalogenation | Lower selectivity, risk of C-Br cleavage |

| Platinum Oxide (PtO2) | Varies, can lead to hydrodehalogenation | Lower selectivity, risk of C-Br cleavage |

The terminal alkene of this compound is expected to readily undergo electrophilic addition reactions.

Halogenation: The addition of halogens, such as bromine (Br2) or chlorine (Cl2), would result in the formation of a dihaloalkane. The reaction proceeds through a cyclic halonium ion intermediate, leading to anti-addition of the two halogen atoms across the double bond.

Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) follows Markovnikov's rule. wikipedia.org The hydrogen atom adds to the carbon of the double bond that has the greater number of hydrogen atoms, while the halogen adds to the more substituted carbon. This is due to the formation of the more stable tertiary carbocation intermediate. openochem.org

Hydration: The addition of water across the double bond can be achieved through several methods. Acid-catalyzed hydration would also proceed via a carbocation intermediate, following Markovnikov's rule to yield a tertiary alcohol. However, this method is prone to carbocation rearrangements, although not a concern for this specific substrate. A more reliable method is oxymercuration-demercuration. masterorganicchemistry.com This two-step process also yields the Markovnikov product but avoids carbocation intermediates, thus preventing rearrangements. chemistrysteps.com

| Reagent(s) | Product | Regioselectivity |

| Br2 in CCl4 | 4-Bromo-1-(3,4-dibromo-3-methylbutoxy)benzene | N/A |

| HBr | 4-Bromo-1-(3-bromo-3-methylbutoxy)benzene | Markovnikov |

| 1. Hg(OAc)2, H2O2. NaBH4 | 4-(4-(4-Bromophenoxy)-2-methylbutan-2-ol) | Markovnikov |

Cycloaddition reactions involve the formation of a cyclic molecule from two or more unsaturated molecules. The alkenyl moiety of this compound can act as a dipolarophile in 1,3-dipolar cycloadditions. organic-chemistry.org This type of reaction involves a 1,3-dipole, which is a molecule with a three-atom pi-system containing four pi-electrons, and a dipolarophile (the alkene). This reaction is a powerful method for the synthesis of five-membered heterocyclic rings. wikipedia.org

For example, the reaction with a nitrile oxide (a 1,3-dipole) would yield an isoxazoline (B3343090) derivative. The regioselectivity of the cycloaddition is governed by the frontier molecular orbitals of the dipole and the dipolarophile. mdpi.com

The alkene in this compound is not activated by an electron-withdrawing group, which would make it a less reactive dienophile in a typical Diels-Alder reaction. wikipedia.org The Diels-Alder reaction generally requires a conjugated diene and a dienophile, and while the isolated double bond could in principle react, it would likely require harsh conditions or specific catalysts.

A more specialized transformation is the azofluoroalkylation of unactivated alkenes. Recent research has shown that a three-component coupling of unactivated alkenes, fluoroalkyl iodides, and diazonium salts can be induced by a base. rsc.org This transition-metal-free method proceeds via a halogen atom transfer (XAT) process to generate a fluoroalkyl radical. rsc.org This radical then adds to the alkene, and the resulting radical is trapped by a diazene. This reaction would allow for the simultaneous introduction of both a fluoroalkyl group and an azo functionality to the 3-methylbut-3-en-1-yl chain, leading to complex and potentially valuable molecules.

Olefin Metathesis Reactions (Ring-Closing, Cross-Metathesis)

Olefin metathesis has emerged as a powerful and versatile tool in synthetic organic chemistry for the formation of carbon-carbon double bonds. The reactivity of the terminal alkene in this compound allows it to theoretically participate in several types of olefin metathesis reactions, catalyzed by transition metal complexes, most notably those containing ruthenium or molybdenum.

Ring-Closing Metathesis (RCM): While the parent molecule, this compound, is acyclic, it could be a substrate for an intramolecular ring-closing metathesis reaction if it were tethered to another olefin. For instance, if the aromatic ring were functionalized with a vinyl group, RCM could potentially lead to the formation of a macrocyclic structure. The efficiency of such a reaction would depend on the length and flexibility of the tether, as well as the choice of catalyst.

Cross-Metathesis (CM): A more direct application of olefin metathesis to this compound would be cross-metathesis with a partner alkene. This reaction would create a new, more substituted alkene. The success of cross-metathesis is often dependent on the electronic and steric properties of the reacting alkenes and the catalyst used. For example, reacting this compound with a partner alkene such as methyl acrylate in the presence of a Grubbs' second-generation catalyst could potentially yield a new functionalized ether with an elongated and functionalized side chain. The general scheme for such a reaction is depicted below:

| Reactant 1 | Reactant 2 | Catalyst | Potential Product |

| This compound | Alkene (R-CH=CH₂) | Ruthenium-based catalyst | New substituted alkene |

It is important to note that the presence of the ether oxygen and the bromine atom on the aromatic ring are generally well-tolerated by modern olefin metathesis catalysts, making these theoretical transformations plausible. harvard.edu

Radical Reactions of the Alkene

The terminal alkene of this compound is also susceptible to radical reactions. These reactions are typically initiated by a radical species that adds to the double bond, generating a new radical intermediate which can then propagate a chain reaction or be quenched.

A common example of a radical reaction involving an alkene is the anti-Markovnikov hydrobromination using hydrogen bromide (HBr) in the presence of a radical initiator, such as a peroxide. In this reaction, the bromine radical adds to the less substituted carbon of the double bond, leading to the formation of the anti-Markovnikov product. For this compound, this would result in the bromine atom being added to the terminal carbon of the side chain.

Another potential radical reaction is the addition of thiols (thiol-ene reaction), which proceeds with high efficiency and regioselectivity, also following an anti-Markovnikov pattern. This reaction is often initiated by light or a radical initiator and can be used to introduce sulfur-containing functional groups into the molecule.

The general mechanism for the radical addition of HBr is as follows:

Initiation: Peroxide decomposes to form radicals, which then react with HBr to generate a bromine radical.

Propagation: The bromine radical adds to the terminal alkene of the ether, forming a more stable secondary carbon radical. This radical then abstracts a hydrogen atom from another molecule of HBr to form the product and regenerate a bromine radical.

Termination: Two radical species combine to terminate the chain reaction.

Cleavage and Rearrangement of the Ether Linkage

Acid-Catalyzed Ether Cleavage Mechanisms (e.g., with HBr/HI)

The ether linkage in this compound can be cleaved under strongly acidic conditions, typically with hydrogen halides like hydrobromic acid (HBr) or hydroiodic acid (HI). wikipedia.orgmasterorganicchemistry.com The reaction mechanism depends on the nature of the groups attached to the ether oxygen.

In the case of this compound, the ether oxygen is bonded to an sp²-hybridized aryl carbon and an sp³-hybridized alkyl carbon. The cleavage of aryl ethers with strong acids is a well-established reaction. masterorganicchemistry.com The first step is the protonation of the ether oxygen by the strong acid to form a good leaving group (an alcohol). masterorganicchemistry.com

Following protonation, the halide anion (Br⁻ or I⁻) acts as a nucleophile. Due to the high activation energy required to break the aryl C-O bond via an SN2 or SN1 pathway, the nucleophilic attack will occur at the less hindered alkyl carbon. youtube.comyoutube.com This will proceed via an SN2 mechanism, leading to the formation of 4-bromophenol (B116583) and the corresponding alkyl halide.

The expected products of the acid-catalyzed cleavage of this compound with HBr are summarized in the table below:

| Reactant | Reagent | Product 1 | Product 2 |

| This compound | HBr | 4-Bromophenol | 1-Bromo-3-methylbut-3-ene |

Catalytic C-O Bond Activation and Cleavage (e.g., Nickel-catalyzed reductive cleavage)

In recent years, transition-metal catalysis has provided alternative methods for the cleavage of the robust C-O bond of aryl ethers under milder conditions than traditional acid-catalyzed methods. nih.gov Nickel-catalyzed reductive cleavage is a notable example. colab.wsrsc.org

These reactions often employ a nickel catalyst, a ligand, and a reducing agent. The proposed mechanism generally involves the oxidative addition of the aryl C-O bond to a low-valent nickel complex. The resulting arylnickel intermediate can then undergo further reactions, such as protonolysis or reaction with a reducing agent, to yield the cleaved products.

A significant advantage of some modern nickel-catalyzed systems is their ability to use the alkoxy group of the substrate itself as an internal reductant, avoiding the need for an external reducing agent. nih.gov This approach offers unique chemoselectivity, potentially allowing for the selective reduction of the alkoxy group in the presence of other reducible functional groups like the alkene in this compound. nih.gov

The application of such a nickel-catalyzed reductive cleavage to this compound would be expected to yield bromobenzene (B47551) and 3-methylbut-3-en-1-ol.

Mechanistic Studies of Ether Bond Transformations

The mechanisms of ether bond transformations have been the subject of extensive study. For acid-catalyzed cleavage, the debate often centers on the SN1 versus SN2 character of the nucleophilic substitution at the alkyl carbon. For primary alkyl groups, such as the one present in this compound, the SN2 pathway is generally favored. masterorganicchemistry.com

In the context of transition-metal-catalyzed C-O bond activation, mechanistic studies, including computational and experimental approaches, have been crucial in understanding the catalytic cycle. These studies have shed light on the key steps of oxidative addition, the role of ligands in modulating the reactivity of the metal center, and the nature of the intermediates involved. For nickel-catalyzed reactions, the oxidative addition of the C(aryl)-O bond to a Ni(0) species is often considered a critical step. The subsequent steps can vary depending on the specific catalytic system and the presence or absence of external reagents.

Strategic Applications of 4 Bromophenyl 3 Methylbut 3 En 1 Yl Ether As a Synthetic Intermediate

Precursor in Complex Molecular Architectures and Analogues

No published research specifically identifies "4-Bromophenyl 3-methylbut-3-en-1-yl ether" as a precursor for complex molecular architectures.

Building Block for Heterocyclic Compounds (e.g., Quinolinone Derivatives)

There is no available literature detailing the use of "this compound" as a direct building block for the synthesis of quinolinone derivatives or other heterocyclic compounds.

Functionalization Strategies in Diversity-Oriented Synthesis

The role of "this compound" in functionalization strategies within diversity-oriented synthesis is not documented.

Role in Material Science Precursors (excluding direct material properties)

No information has been found regarding the application of "this compound" as a precursor in material science.

Spectroscopic Characterization and Advanced Analytical Techniques in Research of 4 Bromophenyl 3 Methylbut 3 En 1 Yl Ether

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Insight

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

For 4-Bromophenyl 3-methylbut-3-en-1-yl ether, ¹H NMR spectroscopy would be used to identify all unique proton environments. The aromatic protons on the 4-bromophenyl ring would typically appear as a set of doublets in the downfield region (approximately 6.8-7.5 ppm) due to the influence of the bromine atom and the ether linkage. The protons of the 3-methylbut-3-en-1-yl group would exhibit characteristic signals: the methylene (B1212753) protons adjacent to the ether oxygen (-O-CH₂-) would be expected in the 3.5-4.5 ppm range, the adjacent methylene protons (-CH₂-C=) would appear further upfield, and the terminal vinyl protons (=CH₂) and the methyl protons (-CH₃) would have distinct chemical shifts, providing a complete map of the proton framework. Integration of these signals would confirm the number of protons in each unique environment.

¹³C NMR spectroscopy would complement the proton data by identifying all unique carbon atoms. The spectrum would show distinct signals for the aromatic carbons (with the carbon attached to bromine being significantly influenced), the carbons of the ether linkage, the aliphatic and vinylic carbons of the butenyl chain, and the methyl carbon. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) would further differentiate between CH, CH₂, and CH₃ groups.

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be crucial for establishing connectivity. A COSY spectrum would reveal proton-proton coupling networks, confirming the sequence of protons in the 3-methylbut-3-en-1-yl chain. An HSQC spectrum would correlate each proton signal with its directly attached carbon, allowing for unambiguous assignment of the ¹³C spectrum. Further experiments, like HMBC (Heteronuclear Multiple Bond Correlation), could establish long-range correlations, for instance, between the ether oxygen-adjacent protons and the aromatic carbons, confirming the ether linkage. In mechanistic studies of its synthesis, NMR could be used to monitor the reaction progress and identify intermediates or byproducts.

Table 1: Predicted ¹H NMR Data for this compound (Note: This table is illustrative and contains no experimental data, as none is publicly available.)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| Ar-H | Not Available | Not Available | Not Available | Not Available |

| Ar-H | Not Available | Not Available | Not Available | Not Available |

| =CH₂ | Not Available | Not Available | Not Available | Not Available |

| =CH₂ | Not Available | Not Available | Not Available | Not Available |

| -O-CH₂- | Not Available | Not Available | Not Available | Not Available |

| -CH₂-C= | Not Available | Not Available | Not Available | Not Available |

Table 2: Predicted ¹³C NMR Data for this compound (Note: This table is illustrative and contains no experimental data, as none is publicly available.)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Ar-C (C-O) | Not Available |

| Ar-C (C-Br) | Not Available |

| Ar-CH | Not Available |

| Ar-CH | Not Available |

| =C< | Not Available |

| =CH₂ | Not Available |

| -O-CH₂- | Not Available |

| -CH₂-C= | Not Available |

Mass Spectrometry (MS) for Molecular Confirmation and Reaction Monitoring

Mass Spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for confirming the molecular weight of a compound and can provide valuable information about its structure through fragmentation analysis.

For this compound, high-resolution mass spectrometry (HRMS) would be employed to determine its exact molecular weight. This would allow for the calculation of its elemental formula (C₁₁H₁₃BrO), providing strong evidence for the compound's identity. The presence of bromine would be readily identifiable from the characteristic isotopic pattern of the molecular ion peak (M⁺), where the ⁷⁹Br and ⁸¹Br isotopes are present in a roughly 1:1 ratio, resulting in two peaks of nearly equal intensity separated by two m/z units.

Electron Ionization (EI) mass spectrometry would induce fragmentation of the molecule. The resulting fragmentation pattern would serve as a molecular fingerprint. Expected fragmentation pathways would include cleavage of the ether bond, leading to ions corresponding to the 4-bromophenoxy radical and the 3-methylbut-3-en-1-yl cation, or vice versa. Further fragmentation of the butenyl chain, such as loss of a methyl group or cleavage of the vinyl group, would also be anticipated. Analyzing these fragments helps to piece together the molecular structure, confirming the presence of both the aryl bromide and the specific alkenyl ether components. During a synthesis, MS can be coupled with techniques like Gas Chromatography (GC-MS) to monitor the disappearance of reactants and the appearance of the product in real-time.

Table 3: Predicted Mass Spectrometry Data for this compound (Note: This table is illustrative and contains no experimental data, as none is publicly available.)

| m/z Value | Ion Assignment | Relative Intensity (%) |

|---|---|---|

| Not Available | [M]⁺ (with ⁷⁹Br) | Not Available |

| Not Available | [M]⁺ (with ⁸¹Br) | Not Available |

| Not Available | [Fragment 1]⁺ | Not Available |

| Not Available | [Fragment 2]⁺ | Not Available |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Specific functional groups absorb infrared radiation or scatter light at characteristic frequencies, providing a fingerprint of the molecule's structure.

The IR spectrum of this compound would display several key absorption bands. A strong, characteristic C-O-C asymmetric stretching vibration for an aryl alkyl ether would be expected in the 1200-1275 cm⁻¹ region. The C=C stretching of the vinyl group would appear around 1650 cm⁻¹. The =C-H stretching of the vinyl group would be observed just above 3000 cm⁻¹, while the sp³ C-H stretching of the methylene and methyl groups would be seen just below 3000 cm⁻¹. Aromatic C-H stretching would also appear above 3000 cm⁻¹, and aromatic C=C ring stretching vibrations would be present in the 1450-1600 cm⁻¹ range. The C-Br stretch would be found in the fingerprint region, typically between 500 and 600 cm⁻¹.

Raman spectroscopy would provide complementary information. While C=C double bonds often give strong Raman signals, the C-O ether linkage is typically weak. The symmetric vibrations of the aromatic ring would also be expected to be prominent in the Raman spectrum. Together, IR and Raman spectra would confirm the presence of all key functional groups within the molecule.

Table 4: Predicted IR and Raman Vibrational Frequencies for this compound (Note: This table is illustrative and contains no experimental data, as none is publicly available.)

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Shift (cm⁻¹) |

|---|---|---|

| =C-H Stretch | Not Available | Not Available |

| Ar C-H Stretch | Not Available | Not Available |

| sp³ C-H Stretch | Not Available | Not Available |

| C=C Stretch (alkene) | Not Available | Not Available |

| C=C Stretch (aromatic) | Not Available | Not Available |

| C-O-C Asymmetric Stretch | Not Available | Not Available |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique can provide precise bond lengths, bond angles, and conformational information, offering an unambiguous picture of the molecular architecture.

To perform X-ray crystallography on this compound, a suitable single crystal of the compound would first need to be grown. If successful, the diffraction pattern of X-rays passing through the crystal would be analyzed to generate an electron density map, from which the positions of the atoms can be determined. The presence of the heavy bromine atom would facilitate the solving of the crystal structure.

The resulting structural data would confirm the connectivity established by NMR and MS. Furthermore, it would reveal the precise bond angles of the ether linkage, the planarity of the phenyl ring, and the conformation of the flexible 3-methylbut-3-en-1-yl side chain in the solid state. Analysis of the crystal packing would also provide insights into intermolecular interactions, such as van der Waals forces or potential weak hydrogen bonds, which govern the solid-state properties of the compound.

Table 5: Illustrative Crystallographic Data Table for this compound (Note: This table is for illustrative purposes only and does not represent experimental data.)

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₁H₁₃BrO |

| Formula Weight | Not Available |

| Crystal System | Not Available |

| Space Group | Not Available |

| a (Å) | Not Available |

| b (Å) | Not Available |

| c (Å) | Not Available |

| α (°) | Not Available |

| β (°) | Not Available |

| γ (°) | Not Available |

| Volume (ų) | Not Available |

| Z | Not Available |

Computational and Theoretical Investigations of 4 Bromophenyl 3 Methylbut 3 En 1 Yl Ether

Density Functional Theory (DFT) Studies for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to determine the ground-state electronic structure and optimized geometry of molecules. researchgate.net For 4-Bromophenyl 3-methylbut-3-en-1-yl ether, DFT calculations, often using hybrid functionals like B3LYP with a basis set such as 6-311G++(d,p), can predict key structural parameters. nih.gov

The process involves an iterative optimization of the molecule's geometry to find the lowest energy conformation. This analysis yields precise data on bond lengths, bond angles, and dihedral (torsion) angles. For instance, the calculations would define the spatial relationship between the 4-bromophenyl ring and the 3-methylbut-3-en-1-yl ether side chain. Deviations from ideal geometries can reveal steric strain or intramolecular interactions within the molecule. nih.gov

Furthermore, DFT provides a detailed picture of the electronic structure by calculating the energies and shapes of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the region from which an electron is most likely to be donated, indicating sites susceptible to electrophilic attack. Conversely, the LUMO indicates regions likely to accept an electron, highlighting sites for nucleophilic attack. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. nih.govscispace.com A smaller gap generally suggests higher reactivity.

Table 1: Predicted Geometrical Parameters for this compound from a Hypothetical DFT Study

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-O (ether) | 1.37 Å |

| C-Br | 1.91 Å | |

| C=C (alkene) | 1.34 Å | |

| Bond Angle | C-O-C | 118.5° |

| C-C-Br | 119.8° | |

| Dihedral Angle | C-C-O-C | 175.2° |

Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations for such a molecule.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an invaluable tool for elucidating complex reaction mechanisms, providing insights into transition states and reaction energy profiles that are often difficult to study experimentally. As an aryl allyl ether derivative, this compound is a candidate for the Claisen rearrangement, a uq.edu.auuq.edu.au-sigmatropic shift. uq.edu.au

Theoretical studies can map the entire reaction pathway for this rearrangement. By calculating the Gibbs free energy of the reactant, transition state, and product, a reaction energy profile can be constructed. The transition state, a high-energy, transient species, is located and its geometry optimized. The energy difference between the reactant and the transition state defines the activation energy barrier (ΔG‡), which is the primary determinant of the reaction rate. nsf.gov

Analysis of Electronic Properties and Reactivity Descriptors

Beyond the HOMO-LUMO gap, DFT calculations can be used to determine a range of conceptual DFT reactivity descriptors. These descriptors quantify various aspects of a molecule's reactivity and are derived from the changes in energy upon adding or removing electrons. nih.gov

Key reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron, approximated as the negative of the HOMO energy (-EHOMO).

Electron Affinity (A): The energy released upon gaining an electron, approximated as the negative of the LUMO energy (-ELUMO).

Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as (I - A) / 2. A higher value indicates greater stability. nih.gov

Electronic Chemical Potential (μ): Represents the escaping tendency of electrons from an equilibrium system, calculated as -(I + A) / 2. nih.gov

Electrophilicity Index (ω): A measure of a molecule's ability to accept electrons, calculated as μ² / 2η.

Nucleophilicity Index (N): A measure of a molecule's electron-donating ability. researchgate.netnih.gov

These descriptors provide a quantitative basis for predicting how this compound will behave in chemical reactions, identifying it as either an electrophile or a nucleophile and predicting its relative stability. nih.gov Additionally, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution across the molecule, identifying electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions, which correspond to likely sites for electrophilic and nucleophilic attack, respectively. scispace.com

Table 2: Hypothetical Reactivity Descriptors for this compound

| Descriptor | Symbol | Predicted Value (eV) |

| HOMO Energy | EHOMO | -6.52 |

| LUMO Energy | ELUMO | -0.98 |

| HOMO-LUMO Gap | ΔE | 5.54 |

| Ionization Potential | I | 6.52 |

| Electron Affinity | A | 0.98 |

| Chemical Hardness | η | 2.77 |

| Electronic Chemical Potential | μ | -3.75 |

| Electrophilicity Index | ω | 2.53 |

| Nucleophilicity Index | N | 2.89 |

Note: The data in this table is illustrative, based on typical ranges for similar organic molecules found in the literature, and serves to demonstrate the output of such an analysis. researchgate.netnih.gov

Spectroscopic Property Prediction and Validation

Computational methods are frequently used to predict various spectroscopic properties, which can then be compared with experimental data to validate both the computational model and the experimental structure determination. For this compound, key spectroscopic data like vibrational (infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectra can be calculated.

Theoretical vibrational analysis involves calculating the harmonic vibrational frequencies corresponding to the normal modes of vibration. scispace.com These calculated frequencies can be correlated with experimental FT-IR and FT-Raman spectra. It is common practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and other systematic errors inherent in the theoretical methods. scispace.com This combined computational and experimental approach allows for a more confident assignment of vibrational bands to specific functional groups and bond movements within the molecule. researchgate.net

Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach. The calculated chemical shifts are then compared to experimental values, providing a powerful method for structural confirmation. researchgate.net The accuracy of these predictions further validates the optimized molecular geometry obtained from DFT calculations.

Future Directions and Research Perspectives in 4 Bromophenyl 3 Methylbut 3 En 1 Yl Ether Chemistry

Development of Novel and Sustainable Synthetic Routes

The classical synthesis of aryl ethers, the Williamson ether synthesis, often involves harsh reaction conditions, the use of strong bases, and the generation of significant salt waste, which presents challenges for industrial-scale production and environmental sustainability. wikipedia.orglibretexts.org Future research should prioritize the development of more efficient and "green" synthetic routes to 4-Bromophenyl 3-methylbut-3-en-1-yl ether.

Key areas of focus should include:

Catalytic Dehydrative Coupling: Investigating the direct coupling of 4-bromophenol (B116583) and 3-methylbut-3-en-1-ol using transition metal catalysts, such as those based on ruthenium or iron, could provide a more atom-economical pathway by eliminating the need for pre-activation of the alcohol and producing water as the only byproduct. nih.govresearchgate.net

Palladium-Catalyzed C-O Cross-Coupling: While traditionally challenging, recent advances in ligand design have enabled the palladium-catalyzed coupling of aryl halides with alcohols under milder conditions. google.comacs.org The development of bespoke catalyst systems for the efficient coupling of 4-bromophenol with 3-methylbut-3-en-1-ol or its derivatives would be a significant advancement.

Alternative Energy Sources: The use of microwave irradiation or flow chemistry could dramatically reduce reaction times and improve energy efficiency compared to conventional heating methods. organic-chemistry.org

Green Solvents and Reagents: Exploring the use of biomass-derived solvents or catalytic systems that operate in aqueous media would further enhance the sustainability profile of the synthesis. The use of weaker alkylating agents at higher temperatures is another strategy to create more efficient and industrially feasible processes. wikipedia.orgacs.org

Table 1: Comparison of a Traditional vs. a Proposed Sustainable Synthetic Route

| Feature | Traditional Route (Williamson Synthesis) | Proposed Sustainable Route (Catalytic Dehydration) |

| Reactants | 4-bromophenol, Sodium Hydride, 4-bromo-2-methyl-1-butene | 4-bromophenol, 3-methylbut-3-en-1-ol |

| Catalyst/Reagent | Stoichiometric strong base (e.g., NaH) | Catalytic amount of a transition metal complex (e.g., Ru-based) |

| Byproduct | Sodium bromide (salt waste) | Water |

| Atom Economy | Lower | Higher |

| Reaction Conditions | Often requires harsh, anhydrous conditions | Potentially milder conditions |

| Environmental Impact | Higher (waste generation) | Lower |

Exploration of Undiscovered Reactivity Patterns and Selectivities

The trifunctional nature of this compound offers a rich landscape for exploring novel reactivity and chemoselective transformations. Future research should systematically investigate the reactivity of each functional group independently and in concert.

Aryl Bromide Functionalization: The C-Br bond is a prime handle for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. Investigating its reactivity in Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig cross-coupling reactions would open avenues to a vast array of more complex derivatives. A key research question will be the tolerance of the ether and alkene moieties under various catalytic conditions.

Alkene Group Transformations: The terminal double bond is susceptible to a wide range of transformations. Future studies could explore:

Oxidative Cleavage: To yield a ketone and formaldehyde.

Epoxidation: To form a reactive epoxide intermediate for further functionalization.

Hydroformylation: To introduce an aldehyde group, creating a precursor for further synthesis.

Metathesis Reactions: Both self-metathesis and cross-metathesis could lead to the formation of novel dimeric structures or the introduction of new functionalized side chains.

Synergistic Reactivity: The most exciting prospects lie in tandem or cascade reactions that engage multiple functional groups. For instance, a one-pot reaction involving an initial hydroboration-oxidation of the alkene followed by an intramolecular Suzuki coupling could lead to the formation of novel heterocyclic systems.

Table 2: Potential Selective Transformations of this compound

| Functional Group | Reaction Type | Potential Reagents/Catalysts | Resulting Functional Group/Structure |

| Aryl Bromide | Suzuki Coupling | Arylboronic acid, Pd catalyst, base | Biaryl ether |

| Aryl Bromide | Heck Coupling | Alkene, Pd catalyst, base | Stilbene derivative |

| Aryl Bromide | Buchwald-Hartwig Amination | Amine, Pd catalyst, base | N-Aryl ether derivative |

| Alkene | Asymmetric Dihydroxylation | OsO₄, chiral ligand | Chiral diol |

| Alkene | Epoxidation | m-CPBA | Epoxide ring |

| Alkene | Hydroformylation | CO, H₂, Rh/Co catalyst | Aldehyde |

Integration into Advanced Catalytic Cycles and Methodologies

Beyond serving as a simple substrate, this compound could be strategically integrated into more complex and advanced catalytic methodologies.

Tandem Catalysis: Designing catalytic systems that can sequentially functionalize the molecule in a single operation is a major goal of modern organic synthesis. A system that combines a palladium catalyst for cross-coupling with a rhodium catalyst for hydroformylation could enable the rapid construction of complex, polyfunctional molecules from this simple precursor.

Substrate as a Ligand Precursor: The ether oxygen and the π-system of the alkene offer potential coordination sites to transition metals. Research could be directed towards the synthesis of novel pincer or bidentate ligands derived from this scaffold. For example, ortho-lithiation followed by reaction with a chlorophosphine could install a phosphine (B1218219) group, creating a potential ligand for catalysis.

Enantioselective Catalysis: The prochiral nature of the terminal alkene makes it an excellent candidate for asymmetric catalysis. The development of catalysts for the enantioselective hydrogenation, epoxidation, or hydroboration of the double bond would provide access to valuable chiral building blocks for the pharmaceutical and agrochemical industries.

Table 3: Potential Roles in Advanced Catalytic Methodologies

| Catalytic Methodology | Role of this compound | Potential Outcome |

| Tandem Heck/Hydroformylation | Substrate | One-pot synthesis of a bifunctional stilbene-aldehyde derivative |

| Asymmetric Epoxidation | Substrate | Synthesis of an enantiomerically enriched epoxide building block |

| Ligand Synthesis | Precursor | Formation of a novel P,O-bidentate ligand for cross-coupling reactions |

| Ring-Closing Metathesis | Precursor (after initial functionalization) | Synthesis of novel oxygen-containing heterocyclic systems |

Design of Next-Generation Synthetic Applications

The structural motifs present in this compound suggest its potential as a versatile starting material for the synthesis of high-value molecules in various fields.

Natural Product Synthesis: The isoprenoid-like side chain is a common feature in many natural products. The molecule could serve as a key building block for the synthesis of complex terpenes, meroterpenoids, and other prenylated aromatic compounds, which often exhibit significant biological activity.

Pharmaceuticals and Agrochemicals: The aryl ether moiety is present in numerous bioactive compounds. By leveraging the reactivity of the bromide and alkene functionalities, vast libraries of new compounds can be generated for high-throughput screening to identify new drug candidates or crop protection agents. For instance, it could be a precursor for analogues of photoactive compounds used in biological studies. nih.gov

Materials Science: The terminal alkene allows for the incorporation of this molecule into polymers via radical or transition-metal-catalyzed polymerization. The resulting polymers would possess pendant bromophenyl ether groups, which could be further functionalized to tune the material's properties (e.g., refractive index, thermal stability, or flame retardancy). Cross-coupling reactions on the monomer or polymer could also be used to create novel conjugated materials for electronic applications.

Table 4: Envisioned Synthetic Applications

| Application Area | Synthetic Strategy | Target Molecular Class |

| Natural Products | Intramolecular cyclization, cross-coupling | Furan- and pyran-containing heterocycles, prenylated phenols |

| Pharmaceuticals | Library synthesis via parallel cross-coupling | Novel aryl ethers with diverse substitutions for bioactivity screening |

| Materials Science | Radical or ROMP polymerization | Functional polymers with tunable properties |

| Molecular Probes | Functionalization with fluorophores via Sonogashira coupling | Fluorescent probes for biological imaging |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.